The synthesis of N-Des[2-(2-hydroxyethoxy)ethyl]-N-pheyloxycarbonyl Quetiapine typically involves multi-step organic reactions where starting materials are transformed into the target compound through various chemical processes.
N-Des[2-(2-hydroxyethoxy)ethyl]-N-pheyloxycarbonyl Quetiapine features a complex molecular structure that can be represented using various chemical notation systems:
C1=CC=C(C=C1)C(=O)N(C2CCN(CC2)C(=S)C3=CC=CC=C3)C(=O)O
InChI=1S/C24H21N3O2S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15;;/h1-8,18H,9-12H2;
The structural analysis reveals multiple functional groups including aromatic rings, a piperazine moiety, and hydroxyethyl side chains which contribute to its biological activity .
The chemical reactivity of N-Des[2-(2-hydroxyethoxy)ethyl]-N-pheyloxycarbonyl Quetiapine can be characterized by several key reactions:
These reactions are vital for modifying the compound to enhance its pharmacological properties or to facilitate its analysis in biological systems .
The mechanism of action for N-Des[2-(2-hydroxyethoxy)ethyl]-N-pheyloxycarbonyl Quetiapine is closely related to its parent compound, Quetiapine. It primarily acts as an antagonist at multiple neurotransmitter receptors:
This multi-receptor interaction profile helps in managing symptoms of psychosis and mood disorders effectively .
The physical properties of N-Des[2-(2-hydroxyethoxy)ethyl]-N-pheyloxycarbonyl Quetiapine include:
Chemical properties include:
N-Des[2-(2-hydroxyethoxy)ethyl]-N-pheyloxycarbonyl Quetiapine has several applications in scientific research:
Its role as an intermediate makes it crucial for understanding metabolic pathways and enhancing drug efficacy .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1